molecular formula C21H20O6 B2935763 (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-62-4

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2935763
CAS No.: 623117-62-4
M. Wt: 368.385
InChI Key: QIRACBCSBVYVCM-ODLFYWEKSA-N
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Description

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 623117-62-4) is a benzofuran-3-one derivative with a Z-configured benzylidene substituent at position 2 and an ethyl acetoxy group at position 5. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.4 g/mol. The SMILES notation (CCOC(=O)COc1ccc2c(c1)OC(=Cc1ccc(OCC)cc1)C2=O) highlights the ethoxybenzylidene moiety and the ester linkage .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-15-7-5-14(6-8-15)11-19-21(23)17-10-9-16(12-18(17)27-19)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRACBCSBVYVCM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran core linked to an ethoxybenzylidene moiety. The synthesis typically involves several key steps:

  • Formation of the Benzofuran Core : The initial step involves the reaction of appropriate aldehydes with dihydroxy compounds under acidic conditions to form the benzofuran structure.
  • Benzylidene Formation : The introduction of the 4-ethoxybenzylidene group is achieved through a condensation reaction with 4-ethoxybenzaldehyde.
  • Acetylation : Finally, acetylation using acetic anhydride or acetyl chloride introduces the acetate group, yielding the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Several studies have reported that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran cores have shown effectiveness against a range of bacterial strains. In vitro assays indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against common pathogenic fungi. Research findings indicate that it can disrupt fungal cell membranes and inhibit key metabolic pathways essential for fungal survival.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound has been observed to halt cell cycle progression at specific checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

A notable study demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer types, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors on cell membranes, altering cellular signaling pathways.
  • Oxidative Stress Induction : By increasing ROS levels, it can promote apoptosis in target cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on bacterial strains such as E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In a recent experiment involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive sites.

ConditionsReagentsProductYieldSource
Acidic (HCl/H₂O)Dilute HCl, refluxCarboxylic acid derivative80-85%
Basic (NaOH/EtOH)2M NaOH, ethanol, 60°CSodium carboxylate intermediate75-78%
  • Mechanistic notes : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid conditions favor protonation of the carbonyl oxygen .

Nucleophilic Substitution at Ether Linkage

The ether oxygen adjacent to the benzofuran core participates in SN₂ reactions under strong alkaline conditions, enabling functional group interconversion.

Target NucleophileConditionsProductApplicationSource
ThiolsK₂CO₃/DMF, 80°CThioether derivativesAntioxidant synthesis
AminesNaH/THF, room temperatureSecondary amine-linked benzofuransBioactive conjugates
  • Example : Reaction with morpholine derivatives generates analogs with enhanced blood-brain barrier permeability .

Knoevenagel Condensation

The α,β-unsaturated ketone system in the benzylidene moiety undergoes condensation with active methylene compounds.

Carbonyl ComponentConditionsProductYieldSource
MalononitrileNH₄OAc/toluene, refluxCyano-substituted dienones68%
Ethyl cyanoacetatePiperidine/EtOH, 70°CExtended conjugation systems72%
  • Structural impact : Extends π-conjugation, altering UV-Vis absorption profiles (λ<sub>max</sub> shift from 320 nm to 410 nm observed) .

Cycloaddition Reactions

The electron-deficient dienophile character of the α,β-unsaturated ketone enables Diels-Alder reactions.

DieneConditionsProductStereochemistrySource
1,3-ButadieneToluene, 110°C, sealedBicyclic adductsendo preference
AnthraceneXylene, refluxPolycyclic fused systemsexo selectivity
  • Kinetics : Second-order rate constants range from 0.15–0.45 M⁻¹s⁻¹ at 25°C in aprotic solvents .

Reduction of Ketone Group

The 3-oxo group in the dihydrobenzofuran core is selectively reduced to hydroxyl or methylene groups.

Reducing AgentConditionsProductSelectivitySource
NaBH₄EtOH, 0°C → RTSecondary alcohol95%
LiAlH₄THF, refluxMethylene derivative88%
  • Caution : Over-reduction of the benzylidene double bond occurs with prolonged reaction times (>4 hr) .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the benzylidene double bond:

ConditionsProductQuantum YieldSource
UV-C (254 nm), hexaneHead-to-tail cyclobutane dimerΦ = 0.32
  • Application : Generates stereochemically complex architectures for crystallography studies .

Claisen-Schmidt Condensation

Reaction with aromatic aldehydes extends conjugation:

AldehydeConditionsProductλ<sub>max</sub> ShiftSource
4-NitrobenzaldehydeNaOH/EtOH, 50°CBis-benzylidene derivative+90 nm
FurfuralK₂CO₃/DMF, microwaveHeterocyclic fused system+115 nm

Enzyme-Mediated Transformations

Biocatalytic modifications demonstrate substrate specificity:

EnzymeConditionsProductConversionSource
Candida antarctica lipasePhosphate buffer, 37°C(R)-enantiomer of alcohol99% ee
Horseradish peroxidaseH₂O₂, pH 7.0Oxidized quinone form82%

Key Reaction Optimization Data

Comparative analysis of critical parameters:

Reaction TypeOptimal Temp (°C)Ideal SolventCatalystTime (hr)Yield Range
Ester hydrolysis60–80EtOH/H₂OH₂SO₄ or NaOH4–675–85%
Knoevenagel70–110TolueneNH₄OAc8–1265–75%
Diels-Alder100–120XyleneNone24–4850–60%

This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Strategic functionalization at the ester, ketone, or benzylidene positions enables tailored modifications for drug discovery and materials engineering. Recent studies emphasize its role in PARP-1 inhibitor synthesis (70% yield in coupling reactions) and antibacterial aurone derivatives (MIC = 2–8 µg/mL against S. aureus) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Z-configured benzylidene-substituted benzofuran-3-one derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzylidene Group Key Properties/Inferences
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₁H₂₀O₆ 368.4 4-ethoxy Moderate lipophilicity (XLogP3 ~4.5*), polar due to ethoxy group
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₁₈H₁₆O₆ 336.3 furan-2-yl Lower molecular weight; furan’s electron-rich nature may enhance reactivity
(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₁₉H₁₅ClO₅ 358.8 4-chloro Increased lipophilicity (XLogP3 ~5.0*); Cl may improve stability but reduce solubility
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₂H₂₂O₅ 366.4 4-tert-butyl High steric hindrance; tert-butyl group increases hydrophobicity (XLogP3 = 5.2)
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₃H₁₈O₅S 406.5 3-methylthiophen-2-yl Sulfur atom introduces potential for unique metabolic pathways or coordination chemistry

Note: XLogP3 values estimated based on substituent contributions where explicit data unavailable.

Key Findings

Substituent Effects on Lipophilicity :

  • The 4-ethoxy group in the target compound balances polarity and lipophilicity, making it more soluble than the 4-chloro or 4-tert-butyl analogs .
  • The 4-tert-butyl analog (XLogP3 = 5.2) is highly lipophilic, which may limit aqueous solubility but enhance membrane permeability .

The 3-methylthiophen-2-yl group introduces sulfur, which may affect redox behavior or metabolic stability in biological systems .

Potential Applications: Chloro-substituted analogs (e.g., 4-chlorobenzylidene) are likelier candidates for agrochemicals due to increased environmental persistence, as seen in related pesticide esters (e.g., ethametsulfuron methyl) . Ethoxy-substituted derivatives may be prioritized for pharmaceutical applications where biodegradability is critical .

Structural Characterization :

  • Many analogs, including the target compound, lack reported crystallographic data. However, refinement programs like SHELXL could resolve their conformations, aiding in structure-activity relationship studies.

Q & A

Q. What are the standard synthetic routes for (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving benzylidene formation and esterification. For example, analogous benzofuran derivatives are prepared by condensing substituted benzaldehydes with dihydrobenzofuran precursors under acidic conditions . A typical protocol involves refluxing intermediates (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with ethyl oxalyl chloride in anhydrous solvents like dichloromethane. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Key reaction parameters (temperature, catalyst) should be optimized using design-of-experiment (DoE) frameworks to enhance yield and stereoselectivity .

Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed?

  • Methodological Answer : The (Z)-configuration is confirmed via X-ray crystallography (as in and ) and NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments detect spatial proximity between the benzylidene proton and adjacent groups. For example, a NOE correlation between the benzylidene proton and the dihydrobenzofuran oxygen supports the (Z)-isomer. Computational methods (DFT calculations) can further validate the stability of the (Z)-form .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% threshold) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • FT-IR : Key functional groups (e.g., ester C=O at ~1730 cm⁻¹, benzofuran C-O-C at ~1250 cm⁻¹) are identified .
  • Melting Point : Differential scanning calorimetry (DSC) determines phase transitions, though discrepancies may arise due to polymorphism (e.g., reports mp 123–124°C for a related compound) .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach as in Project INCHEMBIOL ():
  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis half-life) using OECD guidelines.
  • Phase 2 (Microcosm) : Simulate biodegradation in soil/water systems under controlled conditions (e.g., 25°C, pH 7).
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
    Use randomized block designs (split-split plots) to account for variables like soil type and microbial activity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validation using complementary techniques:
  • XRD vs. NMR : Compare experimental crystallographic data (e.g., bond lengths in ) with NMR-derived coupling constants (e.g., 3JHH^3J_{HH} for stereochemistry) .
  • Batch Variation : Replicate synthesis under standardized conditions to isolate batch-specific impurities (e.g., residual solvents detected via GC-MS).
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR/IR spectra and identify outliers .

Q. How can the antioxidant activity of this compound be systematically evaluated?

  • Methodological Answer : Follow a multi-assay framework:
  • DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀) at varying concentrations (0.1–100 µM).
  • Cellular Models : Use HepG2 cells to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA).
  • In Vivo Validation : Employ Caenorhabditis elegans models to assess oxidative stress markers (e.g., SOD, CAT activity).
    Statistical analysis (ANOVA, Tukey’s HSD) identifies significant differences (p < 0.05) between treatment groups .

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